(S)-2-(1-methylpyrrolidin-2-yl)ethanamine

Receptor Pharmacology GPCR Profiling Neurotransmitter Modulation

(S)-2-(1-Methylpyrrolidin-2-yl)ethanamine (CAS 422545-95-7) is a chiral amine with a pyrrolidine core (C₇H₁₆N₂, MW 128.22). As an enantiomerically pure compound, it is distinct from racemic mixtures and its (R)-enantiomer.

Molecular Formula C7H16N2
Molecular Weight 128.22 g/mol
CAS No. 422545-95-7
Cat. No. B1298674
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-2-(1-methylpyrrolidin-2-yl)ethanamine
CAS422545-95-7
Molecular FormulaC7H16N2
Molecular Weight128.22 g/mol
Structural Identifiers
SMILESCN1CCCC1CCN
InChIInChI=1S/C7H16N2/c1-9-6-2-3-7(9)4-5-8/h7H,2-6,8H2,1H3/t7-/m0/s1
InChIKeyPNHGJPJOMCXSKN-ZETCQYMHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Expert Procurement Guide for (S)-2-(1-Methylpyrrolidin-2-yl)ethanamine (CAS 422545-95-7) as a CNS Research Tool and Chiral Intermediate


(S)-2-(1-Methylpyrrolidin-2-yl)ethanamine (CAS 422545-95-7) is a chiral amine with a pyrrolidine core (C₇H₁₆N₂, MW 128.22) [1]. As an enantiomerically pure compound, it is distinct from racemic mixtures and its (R)-enantiomer . It is primarily utilized in medicinal chemistry research, particularly as a building block in the synthesis of CNS-targeting drug candidates . Its utility as a ligand in receptor binding studies has been documented, showing it can interact with specific molecular targets [2].

Critical Procurement Alert: Why (S)-2-(1-Methylpyrrolidin-2-yl)ethanamine Cannot Be Substituted with Racimates or Alternative Isomers


Procuring a generic racemic mixture or the incorrect (R)-enantiomer (CAS 422545-96-8) for research is not equivalent to using the specified (S)-enantiomer. Stereoisomers can be metabolized by different enzyme systems, leading to divergent rates of metabolic clearance [1]. Furthermore, two enantiomers may bind with different affinities to protein or tissue receptor sites, resulting in differences in drug effects or distribution [2]. Therefore, substituting one enantiomer for another introduces a critical, uncontrolled variable that can compromise the validity and reproducibility of any scientific study. The high degree of stereochemical precision offered by the (2S)-configuration is essential for enantioselective applications, making it a valuable and non-fungible building block in CNS-targeting drug development [3].

Differentiating Quantitative Evidence for (S)-2-(1-Methylpyrrolidin-2-yl)ethanamine (CAS 422545-95-7) in Receptor Research and CNS Applications


Quantified Receptor Selectivity: 5-HT₂B Antagonism vs. Broad GPCR Profile

In a comprehensive GPCR screen of 161 targets, (S)-2-(1-methylpyrrolidin-2-yl)ethanamine demonstrated highly specific activity, acting as an antagonist at the 5-HT₂B receptor (IC₅₀ = 54 nM in a cellular assay) while showing no agonist or antagonist activity at any other GPCR tested [1]. This specificity is further supported by its binding affinity for the 5-HT₂B receptor (IC₅₀ = 22±9.0 nM) [1]. The screen included but was not limited to α2A, β1, β2, D2L, kappa (KOP), δ (DOP), and μ (MOP) receptors, all of which were negative for interaction [1].

Receptor Pharmacology GPCR Profiling Neurotransmitter Modulation Selectivity Screening

Lack of Interaction with Key Drug Metabolism and Clearance Pathways

In vitro ADME profiling indicates that (S)-2-(1-methylpyrrolidin-2-yl)ethanamine has a low potential for drug-drug interactions. It showed negative results for inhibition of major cytochrome P450 enzymes (1A2, 2B6, 2C8, 2C9, 2C19, 2D6, 3A4) with T½ > 60 min [1]. Furthermore, it was negative for inhibition of a panel of 11 key transporters including OCT1, OCT2, BSEP, BCRP, P-gp, MATE1, MATE2-K, MRP2, OAT1, OAT3, OATP1B1, and OATP1B3 [1].

ADME Drug Metabolism Transporter Interaction Enzyme Inhibition Drug-Drug Interaction Potential

Negative Profile Against Common CNS Targets (MAO, AChE, Transporters)

The compound was found to be negative for inhibition of monoamine oxidases A and B (MAO-A/MAO-B) and acetylcholinesterase (AChE) [1]. Additionally, it showed no inhibition of serotonin, dopamine, and norepinephrine transporters in uptake assays [1]. This contrasts with many CNS-active compounds that modulate these pathways.

CNS Research Neurotransmitter Transporters Enzymatic Assays Off-Target Screening

Chiral Purity and Stereochemical Precision vs. Racemic Mixtures

The (S)-enantiomer (CAS 422545-95-7) is specifically valued for its defined stereochemistry, a critical parameter not met by the racemic mixture or the (R)-enantiomer (CAS 422545-96-8). The (2S)-configuration ensures stereochemical precision, making it valuable for enantioselective applications [1]. This is in contrast to the (R)-enantiomer, which is known to possess different biological activities .

Chiral Chemistry Stereochemistry Enantioselective Synthesis CNS Drug Development Medicinal Chemistry

Strategic Research Applications for (S)-2-(1-Methylpyrrolidin-2-yl)ethanamine Based on Differentiated Evidence


Pharmacological Tool for Selective 5-HT₂B Receptor Studies

The compound is most valuable as a selective antagonist for the 5-HT₂B receptor. Its lack of activity at 160 other GPCRs [1] makes it a superior tool for studying 5-HT₂B function in cellular and tissue models, reducing the noise and confounding effects often seen with less selective ligands. This is especially relevant for research in areas like pulmonary hypertension, cardiac fibrosis, and certain CNS disorders where 5-HT₂B is implicated.

Chiral Building Block for Synthesis of CNS Drug Candidates

As a chiral building block with a defined (S)-configuration [1], this compound is essential for the enantioselective synthesis of more complex molecules targeting the CNS. Its use ensures that the final drug candidate is a single, pure enantiomer, which is a critical requirement for modern drug development due to the differing biological activities of enantiomers [2].

Synthesis of Advanced Nicotine Analogs and Derivatives

This compound serves as a key intermediate in the synthesis of nicotine analogs and derivatives, particularly for applications requiring regiospecific and enantiomerically pure modifications [1]. Its structure, while related to nicotine's pyrrolidine ring, provides a distinct starting point for creating novel analogs with potentially different receptor binding profiles and functional activities [2].

Medicinal Chemistry Exploration of Novel CNS Ligands

The compound's unique and clean ADME profile—specifically its lack of interaction with major CYP enzymes and transporters [1]—makes it an attractive scaffold for developing new chemical entities (NCEs) for CNS disorders. Researchers can derivatize this core with confidence that the resulting analogs are less likely to fail early due to metabolic instability or drug-drug interaction liabilities, a common pitfall in CNS drug discovery.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for (S)-2-(1-methylpyrrolidin-2-yl)ethanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.